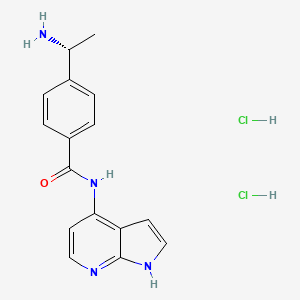

Y-33075 dihydrochloride

Descripción general

Descripción

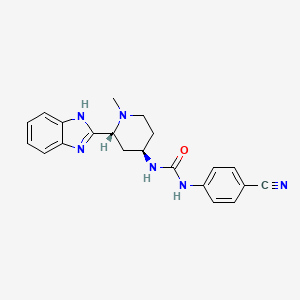

Y-33075 dihidrocloruro: es un potente e inhibitor selectivo de la proteína cinasa asociada a Rho (ROCK). Se deriva de Y-27632 y presenta una mayor potencia, con un valor de IC50 de 3,6 nM . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de ROCK en varios procesos celulares.

Aplicaciones Científicas De Investigación

El Y-33075 dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza para estudiar la inhibición de ROCK y sus efectos en varias vías químicas.

Biología: Se emplea en experimentos de cultivo celular para investigar el papel de ROCK en la migración celular, la proliferación y la apoptosis.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en enfermedades donde ROCK juega un papel crítico, como el glaucoma y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a ROCK y vías relacionadas

Mecanismo De Acción

El Y-33075 dihidrocloruro ejerce sus efectos inhibiendo selectivamente ROCK. Esta inhibición bloquea la fosforilación de la cadena ligera de miosina, lo que a su vez inhibe el ensamblaje de fibras de estrés y la contracción celular. El compuesto también afecta otras vías que involucran la proteína quinasa C (PKC) y la proteína quinasa II dependiente de calcio/calmodulina (CaMKII), aunque con menor potencia en comparación con ROCK .

Análisis Bioquímico

Biochemical Properties

Y-33075 dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting ROCK with an IC50 of 3.6 nM . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) with IC50 values of 420 nM and 810 nM, respectively . The inhibition of these enzymes by this compound affects various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. The compound’s interaction with these enzymes highlights its potential in modulating cellular functions and signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In retinal ganglion cells, the compound promotes neurite outgrowth, indicating its potential in neuroregenerative therapies . Additionally, this compound inhibits the contraction of rabbit ciliary artery segments, suggesting its role in vascular smooth muscle relaxation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and therapeutic interventions.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of ROCK, which plays a pivotal role in regulating the actin cytoskeleton and cell motility . By binding to the active site of ROCK, this compound prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility and altered cell morphology. The compound’s inhibition of PKC and CaMKII further modulates cellular signaling pathways, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against ROCK, PKC, and CaMKII Long-term studies have shown that this compound can sustain its effects on cellular functions, including neurite outgrowth and vascular smooth muscle relaxation, over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes neurite outgrowth and reduces intraocular pressure in rabbit and cynomolgus monkey models . Higher doses may lead to adverse effects, including toxicity and altered cellular functions. Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of ROCK, PKC, and CaMKII affects metabolic flux and metabolite levels, influencing cellular energy production and utilization

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on ROCK, PKC, and CaMKII . Investigating the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Y-33075 dihidrocloruro implica varios pasos, comenzando desde el precursor Y-27632. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Métodos de producción industrial: La producción industrial del Y-33075 dihidrocloruro sigue los protocolos estándar para la síntesis de inhibidores de moléculas pequeñas. El proceso incluye la síntesis química a gran escala, la purificación y la cristalización para obtener la forma de sal dihidrocloruro. Luego, el compuesto se somete a rigurosas medidas de control de calidad para garantizar su pureza y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El Y-33075 dihidrocloruro principalmente experimenta reacciones típicas de inhibidores de moléculas pequeñas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden usar varios nucleófilos y electrófilos según la sustitución deseada.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del Y-33075 dihidrocloruro con grupos funcionales modificados que pueden exhibir diferentes niveles de inhibición de ROCK .

Comparación Con Compuestos Similares

Compuestos similares:

Y-27632: El precursor del Y-33075 dihidrocloruro, con una menor potencia.

Fasudil: Otro inhibidor de ROCK con aplicaciones similares pero diferente estructura química.

H-1152: Un inhibidor de ROCK altamente potente con un mecanismo de acción diferente.

Singularidad: El Y-33075 dihidrocloruro es único debido a su alta potencia y selectividad para ROCK. Presenta una mayor actividad inhibitoria en comparación con su precursor Y-27632 y otros compuestos similares, lo que lo convierte en una herramienta valiosa en la investigación científica .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

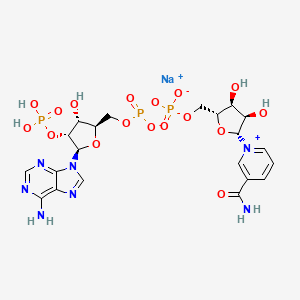

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHAVRPVZNMGT-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609036 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173897-44-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

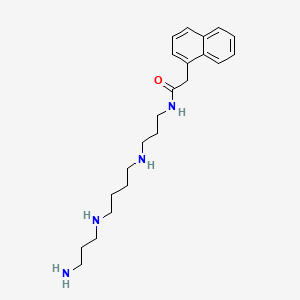

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)